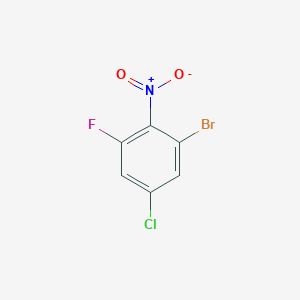

2-Bromo-4-chloro-6-fluoronitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 2-Bromo-4-chloro-6-fluoronitrobenzene is C6H2BrClFNO2 . The exact mass is 218.933105 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220 , a boiling point of 36-37°C , and a melting point of 87°C . The compound is a solid-fused form .Applications De Recherche Scientifique

Synthetic Chemistry Applications

The synthesis and application of halogenated nitrobenzene derivatives, including compounds like 2-Bromo-4-chloro-6-fluoronitrobenzene, are pivotal in the development of pharmaceuticals and agrochemicals. These compounds serve as intermediates in the synthesis of complex molecules due to their reactivity and the ability to undergo various chemical transformations. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, illustrates the importance of halogenated intermediates in drug development (Qiu et al., 2009). Similarly, the nucleophilic aromatic substitution of the nitro-group is a fundamental reaction in organic chemistry, providing a pathway to synthesize various aromatic compounds, including those containing bromo, chloro, and fluoro substituents (Pietra & Vitali, 1972).

Materials Science and Engineering

In materials science, halogenated compounds play a significant role in the development of novel materials with unique properties. For example, the study of fluorinated liquid crystals reveals the impact of fluoro substituents on liquid crystalline materials, which are used in display technologies and other applications. The fluoro group, similar to other halogens, can significantly alter the physical properties of materials, making them suitable for specific applications (Hird, 2007).

Environmental Studies

Halogenated compounds, including those with bromo, chloro, and fluoro substituents, are of interest in environmental studies due to their persistence and potential toxicity. Studies on brominated flame retardants and the formation of dioxins and furans in fires and combustion highlight the environmental impact of halogenated organic compounds. These studies are crucial for understanding the fate of these chemicals in the environment and assessing their health risks (Zhang, Buekens, & Li, 2016). Additionally, research on the toxicity and environmental behavior of brominated dioxins emphasizes the need for careful consideration of the use and disposal of halogenated compounds (Piskorska-Pliszczynska & Maszewski, 2014).

Safety and Hazards

2-Bromo-4-chloro-6-fluoronitrobenzene is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

As a nitrobenzene derivative, it may interact with various biological molecules, including proteins and dna, depending on its specific structure and functional groups .

Mode of Action

Nitrobenzene derivatives can undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . They can also participate in nucleophilic aromatic substitution reactions .

Pharmacokinetics

Factors such as its molecular weight (25444 ), and its physical form (solid ) could influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at room temperature . Moreover, it should be handled carefully as it is classified as harmful, with hazard statements indicating potential harm if swallowed, inhaled, or in contact with skin .

Propriétés

IUPAC Name |

1-bromo-5-chloro-3-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMKHUHHQSGWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)

![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)